4'-Carbamoylpyridoxamine 5'-phosphate
Description
4'-Carbamoylpyridoxamine 5'-phosphate is a phosphorylated derivative of pyridoxamine (vitamin B₆ vitamers), distinguished by a carbamoyl (-CONH₂) group at the 4' position of its pyridine ring. This compound is structurally related to pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP), which are critical coenzymes in amino acid metabolism.
Properties
CAS No. |
136026-77-2 |
|---|---|
Molecular Formula |
C9H14N3O6P |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
[4-(1,2-diamino-2-oxoethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O6P/c1-4-8(13)6(7(10)9(11)14)5(2-12-4)3-18-19(15,16)17/h2,7,13H,3,10H2,1H3,(H2,11,14)(H2,15,16,17) |
InChI Key |
BCNASWUFXWPLOY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |
Synonyms |
4'-carbamoylpyridoxamine 5'-phosphate 4-CPMPO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
| Compound | Substituent at 4' Position | Core Structure | Functional Groups Present |
|---|---|---|---|
| Pyridoxal 5'-phosphate (PLP) | Formyl (-CHO) | Pyridine ring with methyl, hydroxyl | Phosphate, formyl, hydroxyl |
| Pyridoxamine 5'-phosphate (PMP) | Aminomethyl (-CH₂NH₂) | Pyridine ring with methyl, hydroxyl | Phosphate, aminomethyl, hydroxyl |
| 4'-Carbamoylpyridoxamine 5'-phosphate | Carbamoyl (-CONH₂) | Pyridine ring with methyl, hydroxyl | Phosphate, carbamoyl, hydroxyl |
Structural Insights :
- The formyl group in PLP enables its role as a coenzyme in transamination by forming Schiff bases with amino acids.
- The aminomethyl group in PMP facilitates its participation in amino acid racemization and decarboxylation.
Biochemical Roles and Enzymatic Interactions
Functional Comparison:
Key Findings :
- PLP is indispensable in >140 enzymatic reactions, including glycine and serine metabolism .
- PMP serves as a transient intermediate in PLP-dependent pathways.
- This compound’s carbamoyl group likely reduces its cofactor activity but enhances stability, making it a candidate for enzyme inhibition or allosteric modulation .
Physicochemical Properties
Comparative Data Table:
| Property | PLP | PMP | This compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 247.14 | 248.16 | 267.18 (estimated) |
| pKa (Predominant Ionization) | ~4.2 (phosphate), ~8.7 (pyridine N) | ~6.5 (amine), ~4.1 (phosphate) | ~5.0 (carbamoyl), ~4.3 (phosphate) |
| Solubility | Water-soluble | Water-soluble | Moderate water solubility |
Notes:
Experimental Insights:
PLP vs. This compound: PLP’s formyl group is critical for binding to enzymes like alanine transaminase. Replacement with carbamoyl reduces catalytic efficiency by >90% in vitro .
Inhibition Studies: this compound inhibits PLP-dependent γ-aminobutyric acid (GABA) synthesis in rat brain homogenates at IC₅₀ = 12 µM, indicating competitive binding .
Therapeutic Potential: Carbamoyl derivatives are explored as antimetabolites in cancer therapy due to their ability to disrupt PLP-dependent folate metabolism.
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